molecular formula C14H17N3O3 B2891707 (E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide CAS No. 329795-77-9

(E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide

Cat. No.: B2891707
CAS No.: 329795-77-9
M. Wt: 275.308
InChI Key: HZFHGGKXLWIYPP-AATRIKPKSA-N
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Description

(E)-N’-(4-morpholin-4-ylphenyl)but-2-enediamide is an organic compound characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a but-2-enediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-morpholin-4-ylphenyl)but-2-enediamide typically involves the following steps:

    Formation of the morpholine-phenyl intermediate: This step involves the reaction of 4-bromoaniline with morpholine in the presence of a suitable base, such as potassium carbonate, under reflux conditions to form 4-(morpholin-4-yl)aniline.

    Coupling with but-2-enediamide: The intermediate 4-(morpholin-4-yl)aniline is then coupled with but-2-enediamide using a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, under an inert atmosphere. The reaction conditions typically include the use of a palladium catalyst, a base like triethylamine, and a solvent such as dimethylformamide.

Industrial Production Methods

Industrial production methods for (E)-N’-(4-morpholin-4-ylphenyl)but-2-enediamide would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-morpholin-4-ylphenyl)but-2-enediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides or amines; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

(E)-N’-(4-morpholin-4-ylphenyl)but-2-enediamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is evaluated for its potential use as an intermediate in the synthesis of other valuable chemical compounds.

Mechanism of Action

The mechanism of action of (E)-N’-(4-morpholin-4-ylphenyl)but-2-enediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-N’-(4-piperidin-4-ylphenyl)but-2-enediamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    (E)-N’-(4-pyrrolidin-4-ylphenyl)but-2-enediamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

(E)-N’-(4-morpholin-4-ylphenyl)but-2-enediamide is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties compared to similar compounds with different heterocyclic rings. These unique properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c15-13(18)5-6-14(19)16-11-1-3-12(4-2-11)17-7-9-20-10-8-17/h1-6H,7-10H2,(H2,15,18)(H,16,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFHGGKXLWIYPP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)/C=C/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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